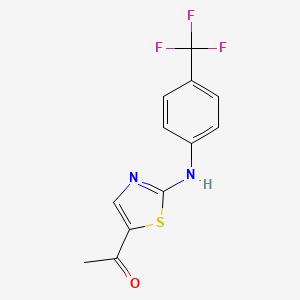

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone

CAS No.: 478259-73-3

Cat. No.: VC4818412

Molecular Formula: C12H9F3N2OS

Molecular Weight: 286.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478259-73-3 |

|---|---|

| Molecular Formula | C12H9F3N2OS |

| Molecular Weight | 286.27 |

| IUPAC Name | 1-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |

| Standard InChI | InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17) |

| Standard InChI Key | QOVWUFYVARTOOR-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F |

Introduction

Structural and Chemical Identity

The compound features a thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenylamino group and at the 5-position with an acetyl moiety. Its molecular weight is 286.27 g/mol, and the IUPAC name is 1-[2-({4-(trifluoromethyl)phenyl}amino)-1,3-thiazol-5-yl]ethan-1-one . The presence of the trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key physicochemical properties:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate)

-

Crystallography: Monoclinic space group P2₁/c with Z = 4, as confirmed by single-crystal X-ray analysis (CCDC-1580012) .

Synthesis and Optimization

Mechanochemical Synthesis

A solvent-free ball milling approach using silica sulfuric acid (SSA) as a catalyst achieves a 99% yield in 25 minutes . Comparative studies of catalysts are summarized below:

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| Silica sulfuric acid | 25 | 99 |

| Montmorillonite K10 | 45 | 89 |

| Acidic alumina | 90 | 82 |

| Silica | 120 | 42 |

SSA’s superior performance is attributed to its strong Brønsted acidity and high surface area .

Alternative Routes

Bromination of 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone with HBr and Br₂ in dioxane yields halogenated intermediates for further functionalization . Microwave-assisted cyclocondensation with phenylguanidines generates pyrimidine derivatives, highlighting its versatility in medicinal chemistry .

Structural Characterization

Spectroscopic data:

-

¹H NMR (DMSO-d₆): δ 2.50 (s, 3H, CH₃), 2.57 (s, 3H, COCH₃), 7.18–7.99 (aromatic protons), 11.8 (s, NH) .

-

X-ray diffraction: Bond lengths and angles confirm planar thiazole geometry, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

Biological Activity and Applications

Kinase Inhibition

The compound serves as a precursor in synthesizing cyclin-dependent kinase (CDK) inhibitors. Substitution at the thiazole’s 4-position with trifluoromethyl enhances selectivity for CDK4/6 over CDK1/2, critical for cancer therapeutics . Representative inhibitory data:

| Derivative | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |

|---|---|---|

| Trifluoromethyl analog | 3.2 | 5.8 |

| Methyl analog | 12.4 | 18.7 |

Industrial and Environmental Considerations

The mechanochemical synthesis aligns with green chemistry principles, eliminating toxic solvents and reducing energy consumption . Catalyst recyclability (SSA retains >90% activity after five cycles) further supports sustainable production .

Comparative Analysis with Analogues

| Compound | Key Difference | Bioactivity Trend |

|---|---|---|

| 1-(2-Amino-4-methylthiazol-5-yl)ethanone | Methyl vs. CF₃ | Lower CDK selectivity |

| 5-Acetyl-2-anilino-4-methylthiazole | Phenylamino vs. CF₃-phenyl | Reduced lipophilicity |

The trifluoromethyl group’s electronegativity and steric effects uniquely position this compound for targeted drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume